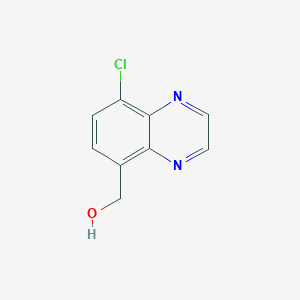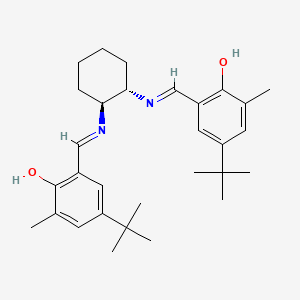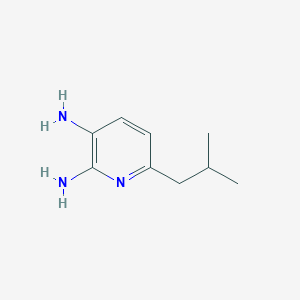
6-Isobutylpyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isobutylpyridine-2,3-diamine is a heterocyclic organic compound featuring a pyridine ring substituted with isobutyl and diamine groups at the 6th and 2nd, 3rd positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of pyridine derivatives followed by reduction to introduce the diamine groups . Another approach includes the chlorination of pyridine derivatives followed by amination reactions .
Industrial Production Methods
Industrial production methods for 6-Isobutylpyridine-2,3-diamine often involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Isobutylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The diamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amine compounds, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Isobutylpyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Isobutylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The diamine groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarboxaldehyde: A precursor in the synthesis of various pyridine derivatives.
Piperidine Derivatives: Known for their pharmacological applications and structural similarity to pyridine.
Uniqueness
6-Isobutylpyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isobutyl and diamine groups allows for versatile chemical reactivity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H15N3 |
|---|---|
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
6-(2-methylpropyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C9H15N3/c1-6(2)5-7-3-4-8(10)9(11)12-7/h3-4,6H,5,10H2,1-2H3,(H2,11,12) |
Clé InChI |
NPZJGTWCZMOAQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC(=C(C=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


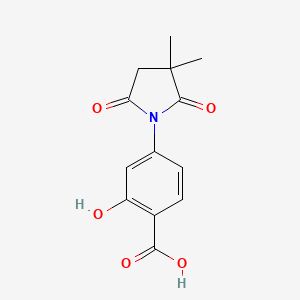
![tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13644967.png)
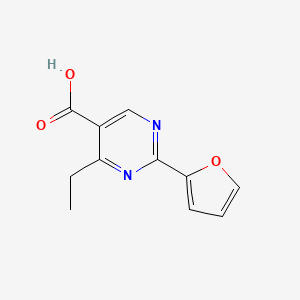
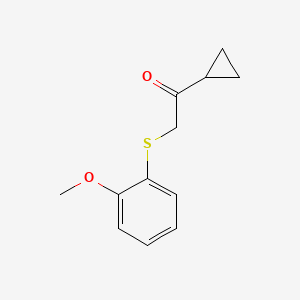
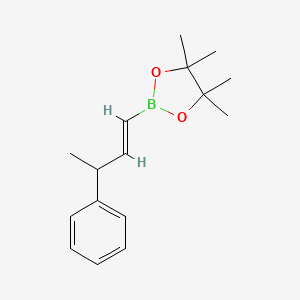
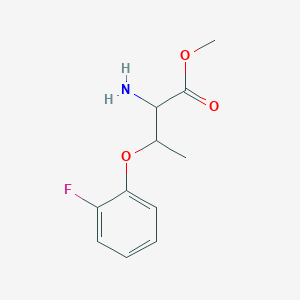
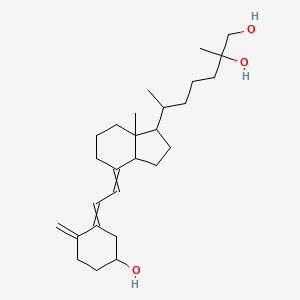
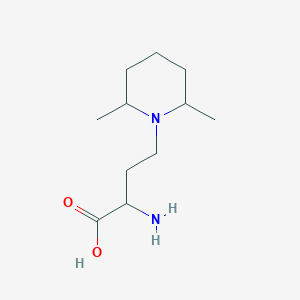
![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)
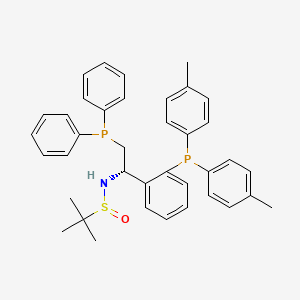
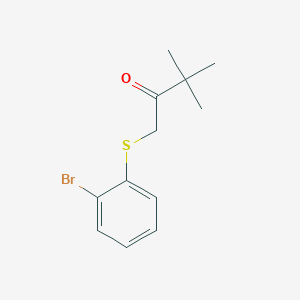
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13645022.png)
